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Compound of Interest

Compound Name: Sofpironium Bromide

Cat. No.: B1681908

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, mechanism of
action, and analytical protocols for the topical application of Sofpironium Bromide gel. The
information is intended to guide research and development efforts for this novel anticholinergic
agent for the treatment of primary axillary hyperhidrosis.

Introduction

Sofpironium Bromide is a quaternary ammonium anticholinergic agent.[1] Its topical
formulation as a gel has been developed for the treatment of primary axillary hyperhidrosis, a
condition characterized by excessive sweating.[2][3] The gel is designed for localized delivery
to the sweat glands, minimizing systemic exposure and associated side effects.[4] Sofdra™
(sofpironium) topical gel, 12.45%, is the FDA-approved product in the United States for this
indication in adults and children 9 years of age and older.[2][5]

Mechanism of Action

Sofpironium Bromide functions as a competitive inhibitor of acetylcholine receptors,
specifically the muscarinic M3 receptors located on eccrine sweat glands.[2] By blocking these
receptors, it prevents the binding of acetylcholine, a neurotransmitter that stimulates sweat
production.[2] This targeted local action indirectly reduces the rate of sweating in the applied
area.[2] The drug is designed with a retrometabolic approach, meaning it is rapidly metabolized
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to a less active form upon entering systemic circulation, which helps to limit systemic
anticholinergic side effects.[4]
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Mechanism of action of Sofpironium Bromide.

Formulation Details

The approved formulation of Sofpironium Bromide gel (Sofdra™) is a clear to translucent,
colorless to pale yellow viscous gel containing 12.45% w/w sofpironium, which is equivalent to

15% w/w sofpironium bromide.[2]

Table 1: Composition of Sofpironium Bromide Gel,
12.45%
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Component Function Concentration (Typical)
Sofpironium Bromide Active Ingredient 15% wiw

Dehydrated Alcohol Solvent, Penetration Enhancer  77.2% viv

Hydroxypropyl Cellulose Gelling Agent g.s. to desired viscosity

Emollient, Penetration

Isopropyl Myristate Enhancer g.s.

Hexylene Glycol Solubilizer, Viscosity Agent g.s.

Citric Acid pH Adjusting Agent g.s.topH<5.2
Purified Water Solvent (if not anhydrous) g.s. to 100%

g.S. = quantum satis (as much as is sufficient)

Clinical Efficacy and Safety Data

The efficacy and safety of Sofpironium Bromide gel, 15%, were evaluated in two pivotal
Phase 3, multicenter, randomized, double-blind, vehicle-controlled studies: CARDIGAN | and
CARDIGAN I1.[3][6]

Table 2: Summary of Primary Efficacy Endpoints from
Phase 3 CARDIGAN Studies
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Sofpironiu
Study Endpoint m Bromide Vehicle (n) Result p-value
15% (n)
=>2-point
improvement
. 49% of
in HDSM-Ax- ]
patients
CARDIGAN | 7 from 173 177 _ <0.0001
. achieved
baseline to )
endpoint
end of
treatment
22-point
improvement
) 64% of
in HDSM-Ax- )
patients
CARDIGAN Il 7 from 180 171 _ <0.0001
) achieved
baseline to ]
endpoint
end of
treatment
Median
reduction in
Gravimetric 128 mg
CARDIGAN | 173 177 _ 0.0002
Sweat reduction
Production
(GSP) (mg)
Median
reduction in
Gravimetric 143 mg
CARDIGAN I 180 171 _ <0.0001
Sweat reduction
Production
(GSP) (mg)

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary 7-item.

Table 3: Common Treatment-Emergent Adverse Events
(TEAES) in Phase 3 Studies
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Adverse Event Sofpironium Bromide 15%  Vehicle
Dry Mouth >10% <2%
Blurred Vision ~9% <1%
Mydriasis (pupil dilation) ~7% <1%

Application Site Reactions
_ . 5% to 8% ~2%
(pain, erythema, pruritus)

Urinary Retention >2% <1%

Most adverse events were reported as mild to moderate in severity and often transient.[7]

Experimental Protocols

The following are detailed protocols for the formulation and analysis of a Sofpironium
Bromide topical gel, based on the known composition and standard pharmaceutical practices.

Formulation Protocol

This protocol describes the preparation of a 100g batch of Sofpironium Bromide gel (15%).
Materials:

e Sofpironium Bromide (15.0 g)

o Dehydrated Alcohol (gs to 77.2% v/v)

o Hydroxypropyl Cellulose (e.g., Klucel™ HF, ~1.5 - 2.5 g, adjust for desired viscosity)
 |Isopropyl Myristate (e.g., 1.0 g)

o Hexylene Glycol (e.g., 5.0 g)

o Citric Acid (to adjust pH)

o Purified Water (if required for pH adjustment solution)
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Procedure:

¢ In a suitable vessel, combine the Dehydrated Alcohol, Hexylene Glycol, and Isopropyl
Myristate.

e While stirring, slowly disperse the Hydroxypropyl Cellulose into the solvent mixture until a
uniform, lump-free dispersion is achieved. Continue mixing until the polymer is fully solvated
and the gel base is formed.

 In a separate container, dissolve the Sofpironium Bromide in a small portion of the
Dehydrated Alcohol.

e Slowly add the Sofpironium Bromide solution to the gel base with continuous mixing until
the active ingredient is uniformly distributed.

o Check the pH of the gel. If necessary, adjust the pH to be at or below 5.2 by adding a pre-
prepared solution of citric acid.

» Continue mixing until the gel is homogenous.

» Transfer the final formulation into appropriate airless, metered-dose pump containers.
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Workflow for Sofpironium Bromide Gel Formulation.
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Quality Control Protocols

Objective: To determine the amount of Sofpironium Bromide in the gel and ensure its uniform
distribution.

Method:

o Accurately weigh approximately 1g of the gel from different locations within a container (top,
middle, bottom).

e Dissolve each sample in a suitable solvent (e.g., a mixture of acetonitrile and water) and
dilute to a known volume.

» Further dilute the samples to a concentration within the calibrated range of the analytical
method.

e Analyze the samples by a validated stability-indicating HPLC-UV method.
¢ Quantify the Sofpironium Bromide concentration against a standard curve.

e The drug content should be within 90-110% of the label claim, and the relative standard
deviation (RSD) of the samples should be less than 6%.

Objective: To characterize the flow behavior and viscosity of the gel, which are critical for its
application and stability.

Method:
o Use a calibrated rotational rheometer with a cone-and-plate or parallel-plate geometry.
o Equilibrate the sample and geometry to a controlled temperature (e.g., 25°C).

o Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s™1) to determine the viscosity
profile.

» Perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the
linear viscoelastic region (LVER) and yield stress.
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e The gel should exhibit shear-thinning behavior (viscosity decreases with increasing shear
rate) and a defined yield stress.

In Vitro Release Testing (IVRT)

Objective: To measure the rate of release of Sofpironium Bromide from the gel formulation.

This is a critical performance test.

Apparatus: Franz Vertical Diffusion Cells.

Method:

e Membrane: Use a synthetic, inert membrane (e.g., polysulfone or cellulose acetate).

o Receptor Medium: Select a medium that ensures sink conditions. Given Sofpironium
Bromide's solubility, a buffered hydroalcoholic solution (e.g., phosphate buffer:ethanol) may
be appropriate.

e Procedure: a. Mount the membrane on the Franz diffusion cell, separating the donor and
receptor compartments. b. Fill the receptor compartment with the receptor medium and
equilibrate to 32°C. c. Apply a finite dose (e.g., 5-10 mg/cm?) of the Sofpironium Bromide
gel to the membrane in the donor compartment. d. At predetermined time points (e.g., 1, 2,
4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh,
pre-warmed medium. e. Analyze the samples for Sofpironium Bromide concentration using
a validated HPLC method. f. Plot the cumulative amount of drug released per unit area
versus the square root of time. The slope of the linear portion of the curve represents the

release rate.
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In Vitro Release Testing (IVRT) Workflow.
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Ex Vivo Skin Permeation Protocol

Objective: To evaluate the permeation of Sofpironium Bromide through the skin, providing an
indication of its potential for local bioavailability.

Apparatus: Franz Vertical Diffusion Cells.
Method:

Skin Model: Use excised human or porcine skin. The skin should be dermatomed to a
thickness of approximately 500-750 pm.

Receptor Medium: A physiologically relevant buffer, such as phosphate-buffered saline (pH
7.4), often with a solubilizing agent to maintain sink conditions.

Procedure: a. Mount the skin section on the Franz diffusion cell with the stratum corneum
facing the donor compartment. b. Conduct a barrier integrity test (e.g., by measuring
transepidermal water loss) to ensure the skin is intact. c. Fill the receptor compartment and
equilibrate the system to 32°C. d. Apply a finite dose of the gel to the skin surface. e. Collect
samples from the receptor compartment at multiple time points over 24-48 hours, replacing
the volume with fresh medium. f. At the end of the study, dismount the skin, separate the
epidermis and dermis, and extract the drug from each layer and the skin surface to
determine drug retention. g. Analyze all samples by a validated LC-MS/MS method due to
expected low concentrations. h. Calculate the steady-state flux (Jss) and permeability
coefficient (Kp) from the permeation profile.

Stability Indicating Assay
A stability-indicating analytical method is crucial to ensure that the quantification of
Sofpironium Bromide is accurate in the presence of any potential degradants.

Method Development:

o Forced Degradation: Subject the Sofpironium Bromide drug substance and the gel
formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate
potential degradation products.
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e Method: A reversed-phase HPLC method with UV or mass spectrometric detection is
typically suitable. The method must be able to separate the parent Sofpironium Bromide
peak from all degradation product peaks and peaks from excipients.

» Validation: The method should be validated according to ICH guidelines for specificity,
linearity, range, accuracy, precision, and robustness.

These application notes and protocols are intended as a guide. Specific parameters for
experimental methods should be optimized and validated for the user's specific equipment and
laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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